molecular formula C6H8ClFN2 B12953311 (3-fluoropyridin-4-yl)methanamine HCl

(3-fluoropyridin-4-yl)methanamine HCl

Cat. No.: B12953311
M. Wt: 162.59 g/mol
InChI Key: PFPXESLREARVJR-UHFFFAOYSA-N
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Description

(3-Fluoropyridin-4-yl)methanamine hydrochloride: is an organic compound with the molecular formula C6H7FN2·HCl. It is a derivative of pyridine, substituted with a fluorine atom at the 3-position and an aminomethyl group at the 4-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 3-fluoropyridine.

    Reaction with Formaldehyde and Ammonia: The 3-fluoropyridine is reacted with formaldehyde and ammonia to introduce the aminomethyl group at the 4-position.

    Hydrochloride Formation: The resulting (3-fluoropyridin-4-yl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the synthesis may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, altering the functional groups attached to the pyridine ring.

    Condensation Reactions: The aminomethyl group can participate in condensation reactions with various carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Products with different substituents replacing the fluorine atom.

    Oxidation: Compounds with oxidized functional groups, such as aldehydes or carboxylic acids.

    Reduction: Amines or alcohols, depending on the specific reduction conditions.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.

Biology

    Biochemical Probes: Utilized in the development of biochemical probes for studying enzyme activity and protein interactions.

Medicine

    Pharmaceutical Intermediates: Acts as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological conditions.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (3-fluoropyridin-4-yl)methanamine hydrochloride exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity for certain biological targets, while the aminomethyl group can facilitate interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoropyridin-2-yl)methanamine hydrochloride
  • (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride

Uniqueness

  • Structural Differences : The position of the fluorine and aminomethyl groups can significantly affect the compound’s reactivity and interaction with biological targets.
  • Chemical Properties : Variations in electronic distribution and steric factors influence the compound’s behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C6H8ClFN2

Molecular Weight

162.59 g/mol

IUPAC Name

(3-fluoropyridin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H7FN2.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3,8H2;1H

InChI Key

PFPXESLREARVJR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CN)F.Cl

Origin of Product

United States

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